molecular formula C20H18N2 B1294719 Ethanone, 1-phenyl-, 2,2-diphenylhydrazone CAS No. 3741-90-0

Ethanone, 1-phenyl-, 2,2-diphenylhydrazone

Cat. No. B1294719
CAS RN: 3741-90-0
M. Wt: 286.4 g/mol
InChI Key: AGBSHMKRSVRCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as Acetophenone, 2-phenyl-; Benzoin, deoxy-; Benzyl phenyl ketone; Deoxybenzoin; Desoxybenzoin; Phenyl benzyl ketone; 1,2-Diphenylethanone; 2-Phenylacetophenone; 1,2-Diphenylethan-1-one .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” can be analyzed based on its molecular formula C14H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” has a molecular weight of 196.2445 . It has a boiling point of 593.2 K and a fusion temperature of 329 K . The enthalpy of vaporization is 68.1 kJ/mol at 411 K .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Ethanone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. These compounds, including various diaryl and triaryl hydrazone derivatives, have shown significant activities in anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial applications. Specifically, certain compounds demonstrated notable uterotrophic inhibition and cytotoxicity against human malignant breast cell lines (Pandey, Pal, Dwivedi, & Hajela, 2002).

Antimicrobial and Antioxidant Properties

  • A novel series of compounds, including ethanone derivatives, have been prepared and assessed for their anti-inflammatory, antioxidant, and antimicrobial activities. The study revealed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities for selected compounds, highlighting their potential as lead compounds for future drug discovery studies (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Bioreduction for Chiral Building Blocks

  • Ethanone derivatives have been utilized in the bioreduction process to produce optically pure chiral building blocks, essential for the pharmaceutical industry. Two enantiocomplementary carbonyl reductases were discovered, enabling the efficient conversion of 2-hydroxyacetophenone to its respective enantiomers with excellent stereochemical selectivity and yield. This biocatalytic method presents a practical approach for preparing chiral compounds with high productivity (Cui, Zhang, Fan, Zheng, Chang, & Wei, 2017).

Molecular Docking and ADMET Studies

  • Ethanone derivatives have been explored for their antimicrobial properties through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The research aimed to assess the binding efficacy of ethanone compounds with proteins in Staphylococcus aureus. The findings demonstrated good binding affinities with certain proteins, indicating the potential of ethanone derivatives in antimicrobial applications. ADMET studies further supported the compound's potential as a drug candidate with favorable pharmacokinetic and safety profiles (Sri Satya, S. B. V., & Aiswariya, 2022).

properties

IUPAC Name

N-phenyl-N-(1-phenylethylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSHMKRSVRCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282590
Record name 1-Phenylethanone 2,2-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-phenyl-, 2,2-diphenylhydrazone

CAS RN

3741-90-0
Record name 1-Phenylethanone 2,2-diphenylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3741-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-phenyl-, 2,2-diphenylhydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenylethanone 2,2-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-phenyl-, 2,2-diphenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.